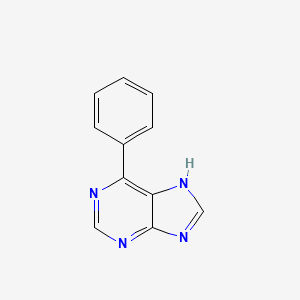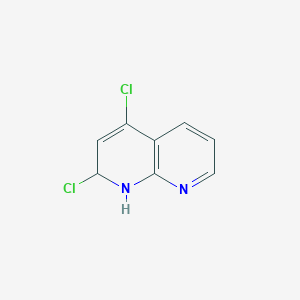
2,4-Dichloro-1,2-dihydro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1,2-dihydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a partially saturated 1,2-dihydro ring. It is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural features .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method includes the reaction of substituted aromatic aldehydes with 2-aminopyridine and malononitrile in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The dihydro ring can be oxidized to form the corresponding naphthyridine, and reduction reactions can further modify the compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted naphthyridines and their derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
2,4-Dichloro-1,2-dihydro-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its ability to modulate ATP-binding sites is a key feature .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine: A parent compound with similar structural features but without the chlorine substitutions.
2,7-Dichloro-1,8-naphthyridine: Another chlorinated derivative with chlorine atoms at different positions.
1,6-Naphthyridine: A structural isomer with different biological activities.
Uniqueness: 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine is unique due to its specific substitution pattern and partially saturated ring, which confer distinct chemical reactivity and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H6Cl2N2 |
|---|---|
Poids moléculaire |
201.05 g/mol |
Nom IUPAC |
2,4-dichloro-1,2-dihydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H6Cl2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4,7H,(H,11,12) |
Clé InChI |
UMZJLKNNMRYMFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC(C=C2Cl)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


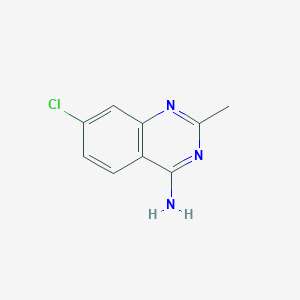



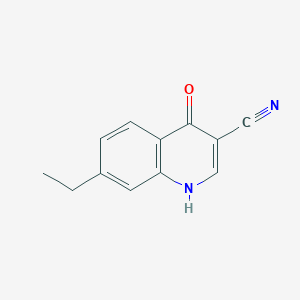
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
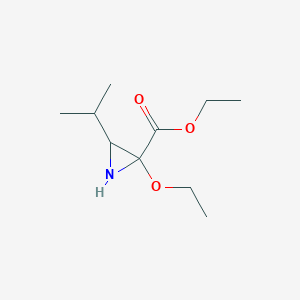
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)

![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)

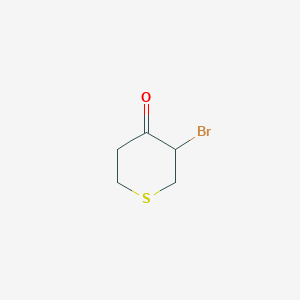
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
